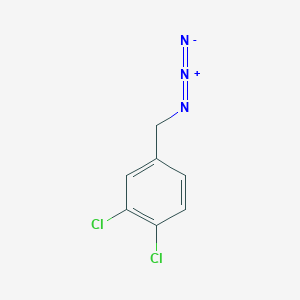

4-(Azidomethyl)-1,2-dichlorobenzene

Description

Significance of Azide (B81097) Functional Groups in Modern Organic Synthesis

The azide functional group is a high-energy moiety composed of three nitrogen atoms. baseclick.eu Its unique reactivity and relative stability under many reaction conditions have made it a cornerstone in modern organic synthesis. baseclick.eu Azides are versatile precursors for a wide array of nitrogen-containing compounds. For instance, they can be readily reduced to primary amines, serving as a protected form of the amine group that can be introduced early in a synthetic sequence and deprotected in a later step. baseclick.euwikipedia.org

One of the most significant applications of azides is in "click chemistry," a concept for which the 2022 Nobel Prize in Chemistry was awarded. baseclick.eu Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful reactions that form stable triazole rings. baseclick.eu These reactions are highly efficient, selective, and biocompatible, making them ideal for applications in medicinal chemistry, such as in the development of antibody-drug conjugates (ADCs), and in materials science for creating new polymers. baseclick.euontosight.ai

Furthermore, organic azides can undergo various other transformations, including the Staudinger ligation, the Curtius rearrangement, and the aza-Wittig reaction, to generate diverse molecular architectures. wikipedia.orgkit.edu They can also serve as precursors to highly reactive nitrene intermediates upon thermal or photochemical activation. kit.edu The ability of azides to participate in these diverse reactions highlights their importance as versatile building blocks in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. ontosight.aikit.edu Vinyl azides, a specific type of organic azide, are particularly useful in the synthesis of a wide range of nitrogen-containing heterocycles. rsc.org

Overview of Dichlorobenzene Scaffolds as Synthetic Platforms

Dichlorobenzene isomers, including 1,2-dichlorobenzene (B45396), are important chemical intermediates. cdc.gov 1,2-Dichlorobenzene is a colorless liquid that is miscible with most organic solvents and is primarily used as a precursor in the synthesis of agrochemicals, specifically 1,2-dichloro-4-nitrobenzene. cdc.govwikipedia.org It also finds use as a high-boiling solvent, particularly for dissolving fullerenes, and has historical applications as an insecticide. wikipedia.org

In the context of synthetic chemistry, dichlorobenzene scaffolds provide a robust and predictable platform for building more complex molecules. The two chlorine atoms on the benzene (B151609) ring influence the reactivity of the aromatic system through their electron-withdrawing inductive effects and their ortho, para-directing mesomeric effects in electrophilic aromatic substitution reactions. wikipedia.org This predictable reactivity allows for selective functionalization of the benzene ring, making dichlorobenzenes valuable starting materials in multi-step syntheses.

The term "scaffold" in a broader chemical and biological context refers to a central molecular framework upon which other chemical groups can be attached. frontiersin.org In metabolic engineering, for example, synthetic scaffolds made from proteins or nucleic acids are used to organize enzymes in a specific spatial arrangement to improve the efficiency of metabolic pathways. semanticscholar.orgresearchgate.net While the dichlorobenzene core of 4-(azidomethyl)-1,2-dichlorobenzene is a structural scaffold, the concept of a synthetic scaffold is also applied in areas like bone tissue engineering, where materials provide a temporary structure for tissue regeneration. nih.govnih.gov

Research Context and Academic Relevance of this compound

The compound this compound combines the reactive azide group with the synthetically useful dichlorobenzene scaffold. nih.gov This specific arrangement of functional groups makes it a valuable building block in synthetic chemistry. The academic relevance of this compound stems from its potential use in the synthesis of novel, biologically active molecules and functional materials.

The presence of the azidomethyl group allows for the introduction of a nitrogen-containing substituent onto the dichlorinated benzene ring. This can be a key step in the synthesis of various target molecules. The azide can be converted to an amine, which is a common functional group in many pharmaceuticals. Alternatively, the azide can participate in cycloaddition reactions to form triazole-containing compounds, which are known to exhibit a wide range of biological activities.

The dichlorobenzene portion of the molecule provides a handle for further synthetic modifications. The chlorine atoms can be displaced by other functional groups through nucleophilic aromatic substitution reactions, or they can influence the regioselectivity of further electrophilic aromatic substitution reactions on the benzene ring. This allows for the systematic variation of the substitution pattern on the aromatic ring, which is a common strategy in drug discovery to optimize the pharmacological properties of a lead compound. The compound is also noted in patents, indicating its potential commercial applications. nih.gov

Compound Data

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3,4-dichlorobenzyl azide, (3,4-Dichlorophenyl)methyl azide |

| Molecular Formula | C₇H₅Cl₂N₃ |

| Molecular Weight | 202.04 g/mol |

| CAS Number | 99613-63-5 |

Table compiled from PubChem data. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(azidomethyl)-1,2-dichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c8-6-2-1-5(3-7(6)9)4-11-12-10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZXAVGWNACMQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN=[N+]=[N-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Azidomethyl 1,2 Dichlorobenzene

Precursor Synthesis and Reactant Selection

Derivatization of Dichlorobenzene Isomers

The synthesis of the direct precursor begins with the chloromethylation of o-dichlorobenzene. This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the dichlorobenzene ring. An improved process for this chloromethylation involves reacting o-dichlorobenzene with concentrated sulfuric acid, paraformaldehyde, and hydrogen chloride at temperatures ranging from 0°C to 90°C. google.com This method has been shown to produce significantly higher yields of 3,4-dichlorobenzyl chloride (another name for 1,2-dichloro-4-(chloromethyl)benzene) compared to previous methods. google.com For instance, a described method by M. Kulka involving zinc chloride and trioxymethylene with dry hydrogen chloride gas resulted in a crude yield of only 22%. google.com The improved process can achieve yields of up to 70% or more. google.com

The selection of the dichlorobenzene isomer is critical for obtaining the desired product. Starting with o-dichlorobenzene (1,2-dichlorobenzene) leads to the formation of 1,2-dichloro-4-(chloromethyl)benzene.

Strategies for Introduction of Azidomethyl Moiety

The introduction of the azidomethyl moiety is typically achieved through a nucleophilic substitution reaction. The most common and straightforward approach involves the use of an azide (B81097) salt, such as sodium azide, to displace the chloride on the chloromethyl group of the precursor, 1,2-dichloro-4-(chloromethyl)benzene. This reaction transforms the chloromethyl group into the desired azidomethyl group.

Reaction Pathways and Mechanistic Considerations

The conversion of the precursor to 4-(azidomethyl)-1,2-dichlorobenzene primarily follows a nucleophilic substitution pathway.

Nucleophilic Substitution Approaches for Azide Formation

The formation of the azide from the chloromethylated precursor is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, the azide ion (N3-), a potent nucleophile, attacks the electrophilic carbon atom of the chloromethyl group. This attack occurs from the backside of the carbon-chlorine bond, leading to a transition state where both the azide and the chlorine are partially bonded to the carbon atom. Subsequently, the carbon-chlorine bond breaks, and the chloride ion is expelled as a leaving group, resulting in the formation of this compound.

The general reaction is as follows:

ClCH2C6H3Cl2 + NaN3 → N3CH2C6H3Cl2 + NaCl

This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation (Na+) while leaving the azide anion relatively free to act as a nucleophile.

Alternative Azide Synthesis Routes (e.g., from N-Triftosylhydrazones)

While the nucleophilic substitution of a halide is the most direct method, alternative routes for the synthesis of azides exist in organic chemistry. One such method involves the decomposition of N-triftosylhydrazones. However, the application of this specific methodology for the synthesis of this compound is not prominently documented in scientific literature. The more conventional and efficient pathway remains the nucleophilic displacement of a halide from the corresponding chloromethyl derivative.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

For the initial chloromethylation of o-dichlorobenzene, an improved process utilizes a reaction mixture of concentrated sulfuric acid, paraformaldehyde, and calcium chloride with the dichlorobenzene. google.com The reaction temperature is maintained between 0°C and 90°C. google.com For example, one procedure involves adding calcium chloride dihydrate to a solution of paraformaldehyde in sulfuric acid and oleum (B3057394) at 5°C, followed by the addition of o-dichlorobenzene and heating to 80-82°C for 4 hours. google.com This particular example yielded 60.4% of 3,4-dichlorobenzyl chloride after fractional distillation. google.com

For the subsequent azidation reaction, the choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred to facilitate the SN2 mechanism. The reaction temperature is also a critical factor; higher temperatures can increase the reaction rate but may also lead to the formation of side products. Therefore, a balance must be struck to achieve a good yield in a reasonable timeframe. The molar ratio of the azide salt to the chloromethyl precursor is typically slightly in excess to ensure complete conversion of the starting material.

Solvent Effects and Catalysis in Azide Synthesis

The conversion of 4-(chloromethyl)-1,2-dichlorobenzene to this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The choice of solvent is paramount in dictating the reaction rate and yield. Polar aprotic solvents are generally favored for this transformation as they can solvate the cation of the azide salt (e.g., Na⁺) while leaving the azide anion (N₃⁻) relatively unsolvated and thus more nucleophilic.

Commonly employed solvents for the synthesis of benzyl (B1604629) azides include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). For instance, a general procedure for the synthesis of benzyl azides involves stirring the corresponding benzyl bromide or chloride with sodium azide in DMF at room temperature for several hours rsc.org. In a similar vein, benzyl azide has been synthesized from benzyl bromide in DMSO, with the reaction proceeding overnight at ambient temperature chemicalbook.com. While polar protic solvents like ethanol (B145695) can be used, they may slow down the reaction by solvating the azide anion through hydrogen bonding, thereby reducing its nucleophilicity.

To enhance the reaction rate, particularly in biphasic systems or with less soluble reactants, phase-transfer catalysis (PTC) is a highly effective technique. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the azide anion from the aqueous or solid phase to the organic phase where the benzyl halide is dissolved. This approach not only accelerates the reaction but also allows for milder reaction conditions and can be a cornerstone of green chemistry by enabling the use of water as a solvent fzgxjckxxb.comjetir.orgwisdomlib.org.

Interactive Table: Solvent Effects on Benzyl Azide Synthesis (Illustrative)

| Solvent | Polarity | Typical Reaction Time | Relative Rate |

|---|---|---|---|

| DMF | Polar Aprotic | 12 h | High |

| DMSO | Polar Aprotic | 12-16 h | High |

| Acetonitrile | Polar Aprotic | 18-24 h | Moderate |

Temperature and Pressure Influence on Reaction Efficiency

Temperature plays a crucial role in the synthesis of this compound. As with most SN2 reactions, increasing the temperature generally leads to a higher reaction rate. However, a balance must be struck, as higher temperatures can also lead to the formation of side products. For the synthesis of the related 3,4-dichlorobenzyl azide, the reaction of 3,4-dichlorobenzyl chloride with sodium azide is carried out at reflux in ethanol.

While many syntheses of benzyl azides are effectively carried out at ambient or moderately elevated temperatures (e.g., refluxing ethanol), precise temperature control can be used to optimize the yield and purity of the final product. The activating nature of the benzyl group means that harsh conditions are often not necessary acs.orgnih.gov.

The influence of pressure on this type of reaction is less commonly exploited in standard laboratory synthesis, as the reaction does not involve gaseous reactants or a significant change in volume. The kinetics of SN2 reactions are not strongly dependent on pressure. Consequently, the synthesis of this compound is typically performed at atmospheric pressure.

Process Chemistry Innovations and Scalability Studies

The synthesis of organic azides, while synthetically valuable, presents inherent safety risks due to the potential for explosive decomposition of the azide compounds, especially on a larger scale. Modern process chemistry has focused on developing safer and more efficient methods for their preparation.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of organic azides organic-chemistry.orgnih.gov. In a flow reactor, small volumes of reactants are continuously mixed and reacted in a confined channel or tube. This methodology offers several key advantages:

Enhanced Safety: The small reaction volume at any given time significantly mitigates the risk associated with the accumulation of potentially explosive azide intermediates acs.orgbenthamdirect.com.

Precise Control: Flow reactors allow for excellent control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel, rather than increasing the size of the reaction vessel researchgate.net.

A continuous-flow direct azidation of alcohols using trimethylsilyl (B98337) azide (TMSN₃) with a recyclable catalyst has been reported, demonstrating the potential for scaling up azide synthesis to the gram scale under safer conditions nih.gov. This approach provides a more environmentally friendly and efficient route for the production of organic azides organic-chemistry.org.

Implementation of Green Chemistry Principles in Azide Preparation

The principles of green chemistry are increasingly being applied to the synthesis of organic azides to reduce the environmental impact of chemical processes researchgate.net. Key areas of focus include:

Solvent Selection: There is a move away from hazardous solvents like DMF and DMSO towards greener alternatives. Water, when used in conjunction with phase-transfer catalysis, is an excellent green solvent for azide synthesis fzgxjckxxb.comjetir.orgwisdomlib.org. Other greener solvent options are also being explored whiterose.ac.ukijsr.netresearchgate.netrsc.org.

Atom Economy: The nucleophilic substitution reaction to form the azide is inherently atom-economical, with the main byproduct being a simple salt (e.g., sodium chloride).

The integration of continuous flow technology with green chemistry principles offers a powerful and sustainable approach to the synthesis of this compound and other organic azides, ensuring both safety and environmental responsibility.

Reactivity and Transformational Chemistry of 4 Azidomethyl 1,2 Dichlorobenzene

Click Chemistry Applications of the Azide (B81097) Moiety

The azide group of 4-(azidomethyl)-1,2-dichlorobenzene is a key participant in "click chemistry," a set of powerful, reliable, and selective reactions. nih.gov These reactions are known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups. beilstein-journals.orgresearchgate.net

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction that involves the reaction of an azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. beilstein-journals.orgnih.gov This reaction is catalyzed by copper(I) salts and proceeds with high regioselectivity and efficiency. beilstein-journals.orgresearchgate.net

In the context of this compound, the azide group readily participates in CuAAC reactions. For instance, it can be reacted with various alkynes in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), often with a base like diisopropylethylamine (DIPEA), to yield the corresponding 1,4-disubstituted triazoles. acs.org This methodology has been employed in the synthesis of potent and selective σ1 receptor ligands, where this compound was reacted with ynamides in a one-step TIPS deprotection/cycloaddition sequence. acs.org

The general reaction conditions for CuAAC involving aryl azides typically include a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, in a variety of solvents, including water-alcohol mixtures. beilstein-journals.org The reaction is generally fast and clean, providing the triazole product in high yield. beilstein-journals.orgresearchgate.net

Table 1: Examples of CuAAC Reactions

| Reactants | Catalyst System | Solvent | Product | Application |

|---|---|---|---|---|

| This compound, Ynamide | CuI, DIPEA | EtOAc | 4-Aminotriazole derivative | Synthesis of σ1 receptor ligands acs.org |

| Phenylacetylene, Phenyl azide | Copper(I) salts | Various organic solvents | 1,4-Diphenyl-1,2,3-triazole | General triazole synthesis beilstein-journals.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the azide-alkyne cycloaddition. magtech.com.cn This reaction utilizes strained cyclooctynes, which react spontaneously with azides without the need for a metal catalyst. magtech.com.cnnih.gov The high ring strain of the cyclooctyne (B158145) provides the driving force for the reaction. magtech.com.cn

While specific examples detailing the use of this compound in SPAAC are not prevalent in the provided search results, the general principle of SPAAC is broadly applicable to azides. magtech.com.cn This method is particularly valuable in biological systems where the cytotoxicity of copper is a concern. nih.gov The reaction of an azide with a strained alkyne, such as a dibenzocyclooctyne (DIBO) or a difluorinated cyclooctyne (DIFO), leads to the formation of a stable triazole linkage. magtech.com.cn The reaction rate can be influenced by the structure of the cyclooctyne and the electronic properties of the azide. magtech.com.cn

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Requires Copper(I) catalyst. beilstein-journals.org | No metal catalyst required. magtech.com.cn |

| Alkyne | Terminal alkynes. beilstein-journals.org | Strained cyclooctynes. magtech.com.cn |

| Reaction Rate | Generally very fast. mdpi.com | Can be slower than CuAAC, but rates are improving with new cyclooctyne designs. magtech.com.cn |

| Biocompatibility | Limited by copper cytotoxicity. nih.gov | Highly biocompatible. magtech.com.cn |

| Regioselectivity | Forms 1,4-disubstituted triazoles. beilstein-journals.org | Can form a mixture of regioisomers, but often one is favored. |

[2+1] Nitrene Cycloaddition Reactions

Upon thermal or photochemical activation, azides can release nitrogen gas (N₂) to form highly reactive nitrene intermediates. These nitrenes can then undergo various reactions, including [2+1] cycloaddition with alkenes to form aziridines. researchgate.net

Research has shown that azidomethyl-functionalized compounds can participate in [2+1] nitrene cycloaddition reactions. For example, 4-(azidomethyl)benzoic acid has been used for the covalent functionalization of carbon nanostructures through microwave-assisted [2+1] nitrene cycloaddition. researchgate.net This process involves the formation of a nitrene which then adds to the double bonds on the surface of the carbon material. researchgate.netresearchgate.net Although direct evidence for this compound in this specific reaction is not provided, the reactivity of the azidomethyl group suggests its potential for similar transformations.

Reductive Transformations of the Azide Group

The azide group is readily reduced to a primary amine, a fundamental transformation in organic synthesis that opens up avenues for further functionalization.

Formation of Primary Amine Derivatives

The reduction of the azide moiety in this compound leads to the formation of (3,4-dichlorophenyl)methanamine. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium catalyst (Pd/C) or reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄). Another effective method involves the use of sodium borohydride (B1222165) in the presence of a catalyst. google.com These methods are generally efficient and provide the primary amine in good yield.

Subsequent Amination Reactions

The resulting primary amine, (3,4-dichlorophenyl)methanamine, is a valuable intermediate for a variety of subsequent amination reactions. It can react with electrophiles such as alkyl halides, acyl chlorides, and isocyanates to form secondary amines, amides, and ureas, respectively. nih.govgoogle.com

For instance, primary amines can undergo reductive amination with ketones or aldehydes to yield secondary or tertiary amines. researchgate.net They can also be involved in the synthesis of more complex heterocyclic structures. The dichlorophenyl moiety can influence the reactivity and properties of the final products. nih.gov

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 3,4-Dichlorobenzyl azide |

| Copper(I) iodide |

| Diisopropylethylamine |

| Ynamide |

| 4-Aminotriazole |

| Phenylacetylene |

| Phenyl azide |

| 1,4-Diphenyl-1,2,3-triazole |

| Copper(II) sulfate |

| Sodium ascorbate |

| Dibenzocyclooctyne |

| Difluorinated cyclooctyne |

| 4-(Azidomethyl)benzoic acid |

| Aziridine |

| (3,4-Dichlorophenyl)methanamine |

| Lithium aluminum hydride |

| Sodium borohydride |

| Alkyl halide |

| Acyl chloride |

| Isocyanate |

| Secondary amine |

| Amide |

Reactivity of the Dichlorobenzene Moiety

The 1,2-dichlorobenzene (B45396) core of the molecule is characterized by the presence of two chlorine atoms on adjacent carbons of the benzene (B151609) ring. These halogen substituents are potential sites for chemical modification, primarily through cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Cross-Coupling Reactions on the Aryl Halide System

The carbon-chlorine bonds on the aromatic ring of this compound are amenable to transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. acs.org Palladium- and nickel-based catalytic systems are commonly employed for such transformations.

Research into dichlorobenzene derivatives has demonstrated the feasibility of selective mono-arylation. For instance, highly ortho-selective cross-coupling of dichlorobenzene derivatives with Grignard reagents has been achieved using palladium catalysts like Pd₂(dba)₃ with phosphine (B1218219) ligands such as tricyclohexylphosphine (B42057) (PCy₃). acs.orgnih.gov This selectivity is often directed by substituents already present on the benzene ring. acs.org In the case of this compound, the electronic and steric nature of the azidomethyl group would influence the regioselectivity of the coupling.

The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is another powerful tool applicable to this system. chemrxiv.orgthieme.de These reactions typically utilize a palladium catalyst and a base to facilitate the coupling. chemrxiv.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to control the reaction's efficiency and selectivity. chemrxiv.orguni-regensburg.de

| Reaction Type | Catalyst/Ligand | Reagents | Key Feature | Reference |

|---|---|---|---|---|

| Kumada Coupling | Pd₂(dba)₃ / PCy₃ | Grignard Reagents (e.g., ArMgBr) | Highly ortho-selective coupling on dichlorobenzenes with directing groups. | acs.orgnih.gov |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd₂(OAc)₂ / PPh₃ | Arylboronic acids (ArB(OH)₂) | Versatile C-C bond formation under basic conditions. | chemrxiv.org |

| Nickel-Catalyzed Photoredox | NiBr₂·glyme / 4CzIPN | Phenols, Alcohols, Amines | C-O and C-N bond formation using visible light and a bifunctional amine additive. | uni-regensburg.de |

Potential for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) on aryl halides is generally challenging unless the aromatic ring is activated by potent electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orggovtpgcdatia.ac.in The two chlorine atoms on this compound are weak activating groups. Therefore, direct SₙAr reactions under standard conditions are unfavorable.

However, substitution can be induced under more forcing conditions. For example, reacting chlorobenzene (B131634) with strong nucleophiles like sodium hydroxide (B78521) or sodium amide at high temperatures and pressures can lead to substitution. pressbooks.pub These reactions may proceed through a highly reactive benzyne (B1209423) intermediate, which involves an elimination-addition mechanism. govtpgcdatia.ac.inpressbooks.pub The formation of a benzyne intermediate from 1,2-dichlorobenzene could lead to the introduction of a nucleophile at either the C-1 or C-2 position.

More recent methods have shown that SₙAr can be promoted under less harsh conditions. For instance, the use of a KOH/DMSO system has been effective for the N-arylation of indoles with 1,2-dichlorobenzene at moderate temperatures. nih.gov The success of such a reaction with this compound would depend on the stability of the azidomethyl group under these basic conditions. Gas-phase studies have also explored the reactivity of dichlorobenzene radical cations with nucleophiles like ammonia, demonstrating another potential pathway for substitution. acs.org

Other Reactivity Modes and Chemical Transformations

The azidomethyl group is the most reactive functional handle on the molecule under many conditions, primarily due to the energetic nature of the azide moiety.

Thermal and Photochemical Decomposition Pathways of Aryl Azides

While this compound is technically a benzylic azide, its decomposition pathways can be understood by analogy to the well-studied thermal and photochemical reactions of aryl azides. The decomposition of these azides typically proceeds through the extrusion of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. wikipedia.orgworktribe.com The subsequent fate of the nitrene is dictated by its electronic state (singlet or triplet) and the reaction environment. worktribe.com

Thermal Decomposition: Heating aryl azides can lead to the formation of nitrenes. wikipedia.org In inert solvents, these intermediates can dimerize to form azo compounds or abstract hydrogen from the solvent to yield amines. worktribe.com In some cases, intramolecular reactions can occur; for example, the thermolysis of certain aromatic azides can produce phenazines. rsc.orgrsc.org

Photochemical Decomposition: Photolysis provides an alternative route to nitrene generation, often under milder conditions than thermolysis. rsc.orgd-nb.info The irradiation of aryl azides with UV light can generate singlet nitrenes, which can undergo rearrangement and ring-expansion, particularly in the presence of nucleophiles. rsc.orgnih.gov For instance, photolysis in the presence of amines or water can lead to the formation of substituted azepines or 3H-azepinones, respectively. rsc.orgd-nb.info If triplet sensitizers are present, the reaction may proceed through a triplet nitrene, which has different reactivity. wikipedia.org For example, triplet nitrenes can be trapped by molecular oxygen to form nitroaromatic compounds. rsc.org

| Condition | Intermediate | Reactant/Solvent | Major Product Type | Reference |

|---|---|---|---|---|

| Thermal | Nitrene | Inert Solvent | Azo compounds, Amines | worktribe.com |

| Photochemical (Direct) | Singlet Nitrene | Amines | Azepines | rsc.org |

| Photochemical (Direct) | Singlet Nitrene | Water | 3H-Azepinones | d-nb.info |

| Photochemical (Sensitized) | Triplet Nitrene | Oxygen | Nitro Compounds | rsc.org |

Exploration of Less Conventional Cycloaddition Reactions

The azide group is a classic 1,3-dipole and its most well-known reaction is the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. organic-chemistry.orgwikipedia.orgyoutube.com This transformation, particularly the copper-catalyzed version (CuAAC), is a cornerstone of "click chemistry." organic-chemistry.org

Beyond this conventional pathway, azides can participate in less common cycloaddition reactions. While cycloadditions with unactivated alkenes are typically sluggish, the reaction can be viable with electron-deficient olefins. wikipedia.org

A more novel transformation is the base-catalyzed cycloaddition of azides with 3,3-diaminoacrylonitriles (2-cyanoacetamidines). beilstein-journals.org This transition-metal-free process involves the initial formation of a triazoline, which then undergoes a Cornforth-type rearrangement to yield N-hetaryl amidine-substituted 1,2,3-triazoles. beilstein-journals.org This reaction expands the synthetic utility of azides beyond traditional click chemistry, offering a route to complex diheterocyclic structures. beilstein-journals.org

| Azide Substrate | Acrylonitrile Substrate | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Azidopyrimidines | 3,3-Diaminoacrylonitriles | t-BuOK | 1,4-Dioxane | 79-98% | beilstein-journals.org |

| Azidoazoles | 3,3-Diaminoacrylonitriles | t-BuOK | 1,4-Dioxane/Ethanol (B145695) | 46-98% (generally lower than pyrimidines) | beilstein-journals.org |

Data represents general findings for heterocyclic azides, which can inform potential reactions for this compound.

Advanced Applications As a Chemical Building Block

In Complex Organic Molecule Synthesis

The structural features of 4-(azidomethyl)-1,2-dichlorobenzene make it a valuable precursor in the synthesis of diverse and complex organic molecules, particularly those containing nitrogen-based heterocyclic rings.

The most prominent application of this compound is in the synthesis of 1,2,3-triazole derivatives. The azide (B81097) group readily participates in the Huisgen 1,3-dipolar cycloaddition reaction with alkynes. beilstein-journals.org This reaction, particularly the copper(I)-catalyzed version known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry". researchgate.netresearchgate.net The CuAAC reaction is renowned for its high regioselectivity, typically yielding the 1,4-disubstituted triazole isomer with high efficiency and under mild reaction conditions. beilstein-journals.orgresearchgate.net

By reacting this compound with various terminal alkynes, a library of triazole-functionalized molecules can be synthesized, where the 3,4-dichlorobenzyl group is installed at the N1 position of the triazole ring. beilstein-journals.orghhu.de The reaction's modularity allows for the introduction of a wide range of functional groups (R) depending on the alkyne used. hhu.de This strategy is fundamental in creating novel compounds for various chemical and pharmaceutical research areas. beilstein-journals.org

| Reactant Alkyne (R-C≡CH) | Resulting Triazole Product | Potential Application Area |

|---|---|---|

| Phenylacetylene | 1-(3,4-Dichlorobenzyl)-4-phenyl-1H-1,2,3-triazole | Organic electronics, Medicinal chemistry scaffolds |

| Propargyl alcohol | (1-(3,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanol | Further functionalization, Ligand synthesis |

| Ethynyltrimethylsilane | 1-(3,4-Dichlorobenzyl)-4-(trimethylsilyl)-1H-1,2,3-triazole | Intermediate for further chemical modification |

| 1-Ethynylcyclohexene | 1-(3,4-Dichlorobenzyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | Complex molecule synthesis |

Beyond triazoles, the azide functionality of this compound is a gateway to other classes of heterocyclic compounds. The azide group can be chemically transformed into other reactive intermediates, which then serve as precursors for various ring systems.

One key transformation is the reduction of the azide to a primary amine, yielding (3,4-dichlorophenyl)methanamine. This amine is a versatile nucleophile and can be used in condensation reactions to form a wide range of heterocycles. For instance, it can react with 1,2-dicarbonyl compounds in reactions like the Hinsberg condensation to produce quinoxalines. hhu.de Furthermore, the amine can be a building block for synthesizing other heterocycles such as 1,2,4-triazoles or 1,3,4-thiadiazoles through multi-step synthetic sequences. organic-chemistry.org

| Reaction Type | Key Intermediate | Resulting Heterocycle Class | General Reaction Scheme |

|---|---|---|---|

| Reduction (e.g., with H₂, Pd/C) | (3,4-Dichlorophenyl)methanamine | Quinoxalines | Amine + 1,2-Dicarbonyl → Dihydroquinoxaline → Quinoxaline |

| [3+2] Cycloaddition | Azide (original) | 1,2,3-Triazoles | Azide + Alkyne → Triazole |

| Reaction with Carbon Disulfide | (3,4-Dichlorophenyl)methanamine | Thiazolidines | Amine + CS₂ + α-haloketone → Thiazolidine derivative |

In Materials Science and Polymer Chemistry

The robust and efficient nature of azide-based reactions makes this compound a valuable component in materials science for creating functional polymers, modifying surfaces, and constructing organized molecular systems.

The "click" reactivity of the azide group is widely exploited for the post-synthetic functionalization of polymers. researchgate.net Polymer scaffolds containing alkyne side chains can be readily modified by reacting them with this compound in a CuAAC reaction. rsc.org This process covalently attaches the 3,4-dichlorobenzyl moiety onto the polymer backbone, thereby altering the material's properties. For instance, the introduction of the dichlorophenyl group can enhance thermal stability, modify solubility, and increase the refractive index of the polymer.

Alternatively, azide-functionalized polymers, such as azidomethyl polystyrene resin, can be prepared and subsequently reacted with various alkyne-containing molecules to introduce desired functionalities. wiley-vch.de This modular approach is critical for creating well-defined, complex polymer architectures like block copolymers and dendrimers for advanced applications. core.ac.uk

| Polymer Type | Functionalization Strategy | Potential Application |

|---|---|---|

| Alkyne-functionalized Polystyrene | Click reaction with this compound | High refractive index coatings, specialty plastics |

| Poly(ethylene glycol) with a terminal alkyne | End-group modification via click reaction | Amphiphilic block copolymers for drug delivery |

| Merrifield Resin (Chloromethylated Polystyrene) | Conversion to Azidomethyl Polystyrene, followed by click reaction with alkynes | Solid-phase synthesis support, functional resins |

Covalently modifying the surface of nanomaterials is crucial to tailor their properties for specific applications. atlantis-press.comnd.edu this compound provides an effective means to achieve this functionalization. For carbon nanostructures like carbon nanotubes (CNTs) and graphene, the molecule can be attached to the surface via a [2+1] cycloaddition reaction. researchgate.netresearchgate.net This typically involves the thermal or photochemical generation of a reactive nitrene from the azide group, which then adds across a double bond on the carbon lattice. researchgate.net This method functionalizes the surface, improving dispersion in various solvents and tuning electronic properties, often without compromising the bulk structure of the nanomaterial. researchgate.netresearchgate.net

For other types of nanoparticles, such as those with oxide surfaces, the surface can first be treated with an alkyne-containing silane. Subsequent reaction with this compound via CuAAC provides a robust method for tethering the dichlorobenzyl groups to the nanoparticle surface. atlantis-press.com

| Nanomaterial | Reaction Type | Purpose/Outcome of Modification |

|---|---|---|

| Single-Walled Carbon Nanotubes (SWCNTs) | [2+1] Nitrene Cycloaddition | Improved dispersibility in organic solvents, creation of reactive fillers. researchgate.net |

| Graphene Nanoplates | Microwave-assisted [2+1] Cycloaddition | Covalent functionalization, tuning of electronic properties. researchgate.net |

| Silica Nanoparticles (SiO₂) | Surface priming with an alkyne silane, followed by CuAAC | Creation of a hydrophobic surface layer, improved compatibility with polymer matrices. |

| Gold Nanoparticles (AuNPs) | Attachment of alkyne-terminated thiols, followed by CuAAC | Stabilization of nanoparticles, introduction of specific functionalities for sensing. |

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. Molecules derived from this compound can be designed as building blocks for such assemblies. core.ac.uk The 1,2,3-triazole ring formed from its click reaction is an excellent hydrogen bond acceptor and can also participate in dipole-dipole interactions. core.ac.uk

Simultaneously, the 3,4-dichlorobenzene moiety provides a site for other crucial non-covalent forces. Its aromatic nature allows for π-π stacking interactions with other aromatic systems, while its hydrophobic character can drive self-assembly in aqueous environments. semanticscholar.org This combination of interaction sites allows for the creation of sophisticated supramolecular architectures, such as block copolymers that assemble into micelles or vesicles, and liquid crystals. core.ac.ukjmchemsci.com The specific substitution pattern on the benzene (B151609) ring can influence the geometry and stability of these assemblies.

| Interaction Type | Participating Molecular Moiety | Example of Resulting Structure |

|---|---|---|

| Hydrogen Bonding | Nitrogen atoms of the triazole ring | Polymer networks, organogels |

| π-π Stacking | Dichlorobenzene ring and triazole ring | Ordered stacks in liquid crystals, charge-transfer complexes. semanticscholar.org |

| Hydrophobic Interactions | Entire 3,4-dichlorobenzyl group | Micelles or vesicles from amphiphilic block copolymers in water |

| Dipole-Dipole Interactions | Polar C-Cl bonds and the triazole ring | Alignment in liquid crystalline phases, crystal engineering |

In Chemical Biology Research (Synthetic Strategy Focus)

There is currently no publicly available research detailing the use of this compound in the design or synthesis of bioconjugation reagents.

Specific research on the development of chemical probes for tagging methodologies utilizing this compound has not been reported in the scientific literature.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of 4-(azidomethyl)-1,2-dichlorobenzene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The structure of this compound features a dichlorinated aromatic ring and a benzylic azidomethyl group (-CH₂N₃). The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons and the two methylene (B1212753) protons. The aromatic region would display a complex splitting pattern due to the coupling between the non-equivalent protons on the substituted ring. The methylene protons, being adjacent to the electron-withdrawing azide (B81097) group, would appear as a singlet shifted downfield.

Similarly, the ¹³C NMR spectrum would reveal distinct signals for each of the six aromatic carbons and the single methylene carbon. The chemical shifts of the carbons are influenced by the attached atoms (H, Cl, or C) and their position on the ring. The carbon atom of the methylene group is expected at a characteristic shift due to the influence of the azide group. While specific experimental data for this exact compound is not widely published, analysis of closely related structures allows for the reliable prediction of its spectral features. For instance, the ¹³C NMR chemical shift range for sp³ hybridized carbons adjacent to electronegative atoms like nitrogen is typically between 40-90 ppm. oregonstate.edu

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general chemical shift theory. Solvent: CDCl₃)

| Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Multiplicity (¹H) |

| Aromatic CH | 7.0 - 7.5 | 125 - 135 | m (multiplet) |

| Methylene CH₂ | ~4.3 - 4.5 | ~50 - 55 | s (singlet) |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sigmaaldrich.com For this compound, COSY would reveal correlations between the adjacent protons on the aromatic ring, helping to decipher their specific positions relative to each other. The methylene protons would not show any COSY cross-peaks as they have no adjacent protons, confirming their isolated nature. uni-muenchen.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). nih.gov An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene group to its corresponding ¹³C signal. Likewise, each aromatic ¹H signal would be correlated to its directly bonded aromatic ¹³C, simplifying the assignment of the protonated carbons in the ¹³C spectrum. sigmaaldrich.com

While solution-state NMR is used for molecules dissolved in a solvent, solid-state NMR (ssNMR) provides structural information on materials in their condensed or solid phase. This technique is particularly valuable for characterizing crystalline polymorphs, amorphous solids, or polymers incorporating the azido (B1232118) moiety. For example, ssNMR has been used to study the structure of azide complexes and to determine the coordination geometry in metal-bound proteins. carlroth.comoregonstate.edu If this compound were incorporated into a polymer or co-crystallized, ssNMR could probe the conformation and packing of the molecule within the solid matrix, revealing intermolecular interactions not observable in solution.

Isotopic labeling, where an atom is replaced by one of its isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), is a powerful tool for tracing reaction pathways and elucidating mechanisms. rsc.org In studies of this compound, isotopic labels could be strategically placed to follow the fate of specific atoms.

For instance, in studying a cycloaddition reaction, labeling the methylene carbon with ¹³C would allow its position in the final triazole product to be tracked unequivocally by ¹³C NMR. Similarly, using ¹⁵N-labeled sodium azide during its synthesis would place the label in the azido group, which could then be monitored using ¹⁵N NMR spectroscopy to investigate the mechanism of azide-mediated reactions. carlroth.com Studies on the related benzyl (B1604629) azide have successfully used ¹⁸O-labeled water and deuterium-labeled substrates to probe enzymatic oxidation mechanisms, demonstrating the utility of this approach. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, comprising both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The azido group (-N₃) is particularly well-suited for IR detection, as it possesses a strong and highly characteristic asymmetric stretching vibration (ν_as_). This absorption appears in a relatively uncongested region of the spectrum, making it a reliable diagnostic peak. For 1-(azidomethyl)-3,4-dichlorobenzene, a strong absorption band is reported at approximately 2090 cm⁻¹ , confirming the presence of the azide functional group. nih.gov Other expected bands would include C-H stretching for the aromatic and methylene groups, and C=C stretching vibrations for the benzene (B151609) ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. The symmetric stretching vibration (ν_s_) of the azide group, which is often weak or absent in the IR spectrum, can be observed using Raman spectroscopy. Furthermore, the vibrations of the dichlorinated benzene ring are also readily detectable. Raman spectroscopy has been effectively used to monitor the functionalization of materials with related azidomethyl compounds. spectrabase.com

Table 2: Key Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Technique | Characteristic Wavenumber (cm⁻¹) |

| Azide (-N₃) | Asymmetric stretch (ν_as) | IR | ~2090 nih.gov |

| Azide (-N₃) | Symmetric stretch (ν_s_) | Raman | ~1250 - 1350 (Expected) |

| Aromatic Ring | C=C stretch | IR / Raman | ~1450 - 1600 |

| Methylene/Aromatic | C-H stretch | IR / Raman | ~2850 - 3100 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes molecules and measures their mass-to-charge (m/z) ratio. It is a critical tool for determining the molecular weight of a compound and confirming its elemental composition. For this compound (C₇H₅Cl₂N₃), the calculated monoisotopic mass is 200.98605 Da.

A characteristic fragmentation pathway for organic azides in the mass spectrometer is the loss of a molecule of dinitrogen (N₂), which has a mass of approximately 28 Da. Therefore, the mass spectrum would be expected to show not only the molecular ion peak [M]⁺ but also a significant fragment ion peak corresponding to [M-N₂]⁺. The presence of two chlorine atoms would also produce a distinctive isotopic pattern in the molecular ion cluster due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. By comparing the experimentally measured exact mass to the calculated exact mass, the molecular formula can be confirmed, distinguishing it from other potential formulas that might have the same nominal mass. For C₇H₅Cl₂N₃, an HRMS measurement would need to match the calculated exact mass of 200.98605 Da, providing definitive confirmation of the compound's elemental composition. This technique is routinely used to verify the identity of novel compounds and impurities in fields like pharmaceutical analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

In a typical MS/MS experiment, the protonated molecule of this compound, with a molecular weight of 202.04 g/mol , would be isolated and subjected to collision-induced dissociation. nih.gov The fragmentation of aryl azides is known to proceed through several characteristic pathways. A primary fragmentation route for chlorophenyl azides involves the loss of the chloro substituent. researchgate.net Therefore, a significant fragment ion corresponding to the loss of a chlorine atom from the parent ion would be expected.

A plausible fragmentation pathway for this compound is outlined below, based on the general principles of aryl azide mass spectrometry:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M+H]⁺ | [M+H - N₂]⁺ | N₂ |

| [M+H]⁺ | [M+H - Cl]⁺ | Cl |

| [M+H - N₂]⁺ | [M+H - N₂ - Cl]⁺ | Cl |

| [M+H]⁺ | [C₇H₅Cl₂]⁺ | N₃H |

Interactive Data Table: Predicted MS/MS Fragmentation of this compound (Note: This table is predictive and based on the fragmentation of similar compounds.)

| Proposed Fragment Ion | Neutral Loss |

|---|---|

| [M+H - N₂]⁺ | N₂ |

| [M+H - Cl]⁺ | Cl |

| [C₇H₅Cl₂]⁺ | N₃H |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the compound's structure and properties.

While a specific crystal structure for this compound has not been reported in the surveyed literature, the crystallographic analysis of related compounds, such as adducts of 1,2-bis(azidomethyl)benzene with fullerenes, demonstrates that single crystals of azidomethyl-functionalized benzene derivatives can be grown and their structures determined. mdpi.com

For this compound, a successful crystallographic analysis would be expected to reveal the planar structure of the benzene ring with the two chlorine atoms and the azidomethyl group attached. Key structural parameters that would be determined include:

The C-Cl bond lengths.

The C-C bond lengths within the aromatic ring.

The geometry of the azidomethyl group (-CH₂N₃), including the N-N bond lengths and the C-N-N bond angle.

The dihedral angle between the plane of the benzene ring and the azide group.

Intermolecular interactions in the crystal lattice, such as van der Waals forces or potential weak hydrogen bonds.

Obtaining suitable single crystals of this compound would be a prerequisite for such an analysis. This typically involves slow evaporation of a saturated solution or cooling of a hot, saturated solution.

Elemental Analysis Methodologies

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₇H₅Cl₂N₃, the theoretical elemental composition can be calculated based on its atomic weights.

The primary method for determining the carbon, hydrogen, and nitrogen content is combustion analysis. In this process, a small, precisely weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then separated and quantified by various detection methods, such as infrared spectroscopy or thermal conductivity.

The theoretical elemental composition of this compound is as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 41.63 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.50 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 35.10 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 20.81 |

| Total | 202.05 | 100.00 |

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Percentage (%) |

|---|---|---|

| Carbon | C | 41.63 |

| Hydrogen | H | 2.50 |

| Chlorine | Cl | 35.10 |

| Nitrogen | N | 20.81 |

Experimental values obtained from combustion analysis are then compared to these theoretical percentages to confirm the purity and empirical formula of the synthesized compound.

Computational and Theoretical Chemistry Studies of this compound

The following article delves into the computational and theoretical examination of this compound, a molecule of interest in synthetic chemistry due to its reactive azide moiety and substituted aromatic ring. Computational chemistry provides invaluable insights into molecular structure, reactivity, and potential reaction pathways, complementing experimental findings. This analysis is structured to explore the electronic properties, reaction mechanisms, and conformational landscape of the title compound through established theoretical methods.

Computational and Theoretical Chemistry Studies

Spectroscopic Property Simulations (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, density functional theory (DFT) is the most common and reliable method for simulating its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These simulations are crucial for confirming the molecule's structure and understanding its electronic and vibrational characteristics.

Infrared (IR) Frequency Simulations

Theoretical calculations of the IR spectrum of this compound are typically performed using DFT methods, such as B3LYP or B3PW91, with appropriate basis sets like 6-311+G** or 6-31++G(d,p). d-nb.infonih.govsemanticscholar.org These calculations, after geometry optimization of the molecule's ground state, yield harmonic vibrational frequencies. It is standard practice to apply a scaling factor to these calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental spectra. semanticscholar.org

The simulated IR spectrum of this compound is expected to exhibit several characteristic absorption bands that are key to its identification.

Azide Group Vibrations : The most prominent feature is the antisymmetric stretching vibration (νas) of the azide (–N₃) group. For aromatic azides, this typically appears as a very strong and sharp band in the range of 2100-2130 cm⁻¹. nih.gov Its precise position can be influenced by solvent polarity and potential hydrogen bonding interactions. nih.gov The symmetric stretching vibration (νs) of the azide group is usually much weaker and appears around 1250 cm⁻¹. The bending mode of the azide is found at lower frequencies. The vibrational spectroscopy of aryl azides can be complex due to perturbations from Fermi resonances, where the azide stretching fundamental interacts with overtones or combination bands of other vibrations, potentially leading to multiple peaks in this region. d-nb.info

C-H Vibrations : The aromatic C-H stretching vibrations from the benzene ring are expected in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methylene (B1212753) (–CH₂–) bridge will appear slightly lower, typically in the 2850-2960 cm⁻¹ range.

C-Cl Vibrations : The C-Cl stretching vibrations are characteristic of the dichlorinated benzene ring and are generally observed in the fingerprint region, typically between 580 and 750 cm⁻¹. researchgate.net The exact positions depend on the substitution pattern on the ring.

Aromatic Ring Vibrations : The C=C stretching vibrations within the aromatic ring produce a series of bands of variable intensity in the 1450-1600 cm⁻¹ region.

A summary of the predicted significant IR absorption frequencies for this compound is presented in the table below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 | Medium to Weak |

| Azide Antisymmetric Stretch (N₃) | 2100 - 2130 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Methylene Scissoring (CH₂) | ~1450 | Medium |

| Azide Symmetric Stretch (N₃) | ~1250 | Weak to Medium |

| C-N Stretch | ~1100 - 1200 | Medium |

| C-Cl Stretch | 580 - 750 | Strong |

NMR Chemical Shift Simulations

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable computational tool for structure elucidation. The standard approach involves using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP functional). semanticscholar.orgarabjchem.org The calculations are performed on the optimized molecular geometry to obtain the absolute isotropic shielding values for each nucleus. These shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

¹H NMR Spectrum : The simulated ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the methylene protons.

Methylene Protons (–CH₂–) : The two protons of the azidomethyl group are chemically equivalent and are expected to appear as a sharp singlet. Based on data from similar benzyl azide structures, this peak is predicted to be in the range of δ 4.3 - 4.5 ppm.

Aromatic Protons : The three protons on the dichlorinated benzene ring are in different chemical environments and will therefore have different chemical shifts, appearing as multiplets due to spin-spin coupling. Their predicted shifts are influenced by the electron-withdrawing effects of the two chlorine atoms and the azidomethyl group. The proton at position 6 (adjacent to a chlorine and the CH₂N₃ group) would likely be the most deshielded.

¹³C NMR Spectrum : The simulated ¹³C NMR spectrum will show six distinct signals for the six unique carbon atoms in the aromatic ring and one signal for the methylene carbon.

Methylene Carbon (–CH₂–) : This carbon is expected to have a chemical shift in the range of δ 50-55 ppm, consistent with benzylic carbons attached to an azide group. rsc.org

Aromatic Carbons : The six aromatic carbons will have chemical shifts in the typical aromatic region (δ 120-140 ppm). The carbons directly bonded to the chlorine atoms (C-1 and C-2) will be significantly influenced by the halogen's electronegativity and are expected to be downfield. The carbon attached to the azidomethyl group (C-4) and the quaternary carbons (C-1, C-2) will generally show weaker signals in a proton-decoupled spectrum. oregonstate.edu

The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational models and data from analogous compounds.

Predicted ¹H NMR Chemical Shifts

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~7.45 - 7.55 | Doublet |

| H-5 | ~7.30 - 7.40 | Doublet |

| H-6 | ~7.60 - 7.70 | Singlet |

| -CH₂- | ~4.40 | Singlet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~132 - 134 |

| C-2 | ~131 - 133 |

| C-3 | ~130 - 132 |

| C-4 | ~135 - 138 |

| C-5 | ~128 - 130 |

| C-6 | ~129 - 131 |

| -CH₂- | ~52 - 54 |

Future Directions and Emerging Research Avenues

Development of Novel and More Sustainable Synthetic Routes

The traditional synthesis of benzylic azides, including 4-(azidomethyl)-1,2-dichlorobenzene, often involves the substitution of a benzyl (B1604629) halide with an azide (B81097) salt like sodium azide. rsc.orgresearchgate.net While effective, future research is focused on developing greener and safer synthetic protocols. The inherent risks associated with azides necessitate methods that minimize handling of potentially explosive reagents. acs.org

Emerging strategies include:

Flow Chemistry: Continuous flow processes offer enhanced safety and control over reaction parameters for azide synthesis. rsc.org This methodology minimizes the accumulation of hazardous intermediates, making the process more suitable for industrial-scale production.

Safer Azidating Agents: Research into alternative diazo-transfer agents, such as imidazole-1-sulfonyl azide and its derivatives, provides a valuable alternative to nucleophilic substitution. acs.orgresearchgate.net These reagents can convert primary amines directly to azides under controlled conditions.

Catalytic Methods: The development of catalytic systems for azidation can reduce waste and improve efficiency. For instance, the use of tertiary amines to catalyze the azidation of α,β-unsaturated carbonyl compounds with a mixture of TMSN₃ and acetic acid represents a step towards more refined synthetic tools. researchgate.net

Future work will likely focus on adapting these modern techniques to the specific synthesis of this compound, aiming for higher yields, improved safety profiles, and reduced environmental impact.

Exploration of Undiscovered Reactivity Patterns for Diverse Applications

The azide moiety is a cornerstone of versatile chemical transformations. kit.edu While this compound is known to participate in cornerstone reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry", significant potential lies in exploring less conventional reactivity. acs.org

Key areas for future exploration include:

Photocatalysis: Aryl azides can be activated by visible light to generate highly reactive intermediates for applications like protein labeling in living cells. sioc.ac.cnrsc.org Investigating the photochemical behavior of this compound could open doors to new photo-crosslinking agents or tools for chemical biology, where the dichlorophenyl group could serve as a unique tag or modulator of properties.

Nitrene-Mediated Reactions: The thermal or photochemical decomposition of the azide group generates a highly reactive nitrene intermediate. This species can undergo various reactions, including C-H insertion and cycloadditions, which could be harnessed for the synthesis of complex nitrogen-containing heterocycles.

Azide as a Protecting Group: The azidomethyl group has found use as a protecting group for amines and alcohols in complex syntheses, such as in peptides and nucleosides. researchgate.net Its stability under various conditions and selective removal make it a valuable tool. The specific electronic nature of the 3,4-dichlorobenzyl moiety may offer unique advantages in terms of stability or deprotection conditions compared to other azidomethyl protecting groups.

The table below summarizes the established and potential reactivity of the azide group in this compound.

| Reaction Type | Description | Potential Application |

| Cycloaddition (CuAAC) | Copper-catalyzed reaction with terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.gov | Synthesis of pharmaceuticals, functional polymers, bioconjugation. nih.gov |

| Staudinger Reduction/Ligation | Reaction with phosphines to form an aza-ylide, which can be hydrolyzed to an amine or trapped to form an amide bond. kit.edu | Peptide synthesis, bioconjugation. |

| Aza-Wittig Reaction | Reaction of the in situ formed iminophosphorane with carbonyl compounds to yield imines. kit.edu | Heterocycle and alkaloid synthesis. |

| Photochemical Reactions | Visible-light induced activation to generate reactive intermediates for labeling or cross-linking. sioc.ac.cnrsc.org | Proximity labeling in chemical biology, material surface modification. |

| Nitrene Insertion | Thermal or photochemical generation of a nitrene for C-H or N-H insertion reactions. | Late-stage functionalization, synthesis of complex heterocycles. |

Advanced Material Design Utilizing this compound Derivatives

The ability of this compound to form stable, rigid triazole linkages via click chemistry makes it an excellent candidate for the design of advanced materials. The dichlorobenzene unit can impart specific physical properties such as thermal stability, hydrophobicity, and modified electronic characteristics.

Future research in this area could focus on:

Functional Polymers: Incorporating this molecule into polymer backbones or as side-chain functional groups can create materials with tailored properties. The dichlorophenyl group may enhance thermal resistance or flame retardancy, while the triazole linkage provides robustness.

Surface Modification: The azide group can be used to "click" molecules onto surfaces, creating functionalized materials for applications in chromatography, sensing, or biocompatible coatings.

Microporous Organic Networks: The rigid structure derived from the triazole formation can be exploited to build porous organic frameworks for gas storage or catalysis. nih.gov

The properties imparted by the dichlorobenzene moiety are of particular interest. The high boiling point and solvent characteristics of 1,2-dichlorobenzene (B45396) suggest that polymers derived from its azidomethyl derivative could exhibit high thermal stability and unique solubility profiles. acs.orgatamanchemicals.com

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for large libraries of compounds for drug discovery and materials science has driven the development of automated synthesis platforms. researchgate.netsynplechem.com These systems offer reproducibility and safety, which is particularly crucial for handling energetic compounds like azides. acs.orgacs.org

Future integration of this compound into these platforms could involve:

Capsule-Based Synthesis: Pre-packaged capsules containing all necessary reagents for a specific reaction (e.g., a click reaction) can be used in an automated synthesizer. synplechem.com This would allow for the rapid and safe synthesis of a library of triazole derivatives from this compound and various alkynes with minimal user intervention.

Automated Flow Reactors: Continuous flow systems can be programmed to perform multi-step syntheses, including the initial formation of the azide followed by its subsequent reaction, all within a closed and controlled environment. rsc.org This approach is ideal for optimizing reaction conditions and scaling up production.

These automated methods will accelerate the discovery of new molecules with desirable properties by enabling the rapid generation and screening of diverse chemical libraries based on the this compound scaffold. researchgate.netsynplechem.com

Multidisciplinary Research Opportunities Leveraging its Functional Groups

The combination of a reactive "handle" (the azide) and a tunable structural component (the dichlorobenzene ring) makes this compound a versatile tool for multidisciplinary research. kit.edu

Medicinal Chemistry: As demonstrated by its use in synthesizing ligands for the σ1 receptor, this compound is a valuable building block for creating new therapeutic agents. acs.org The dichlorophenyl group can occupy hydrophobic pockets in protein binding sites and influence the pharmacokinetic properties of a drug candidate.

Chemical Biology: The azide group is a key player in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in their native environment without interfering with biological processes. sioc.ac.cn Derivatives of this compound could be developed as novel probes for imaging or identifying protein interactions.

Agrochemicals: The 1,2-dichlorobenzene core is a feature in some agrochemicals. atamanchemicals.com This scaffold could be used in the synthesis of new pesticides or herbicides, where the triazole moiety formed via click chemistry could modulate biological activity and environmental persistence.

The synergy between the azide and the dichlorinated ring provides a rich platform for innovation at the interface of chemistry, biology, and materials science. kit.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.